molecular formula C17H16Cl2N2O3S B15028607 ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15028607
M. Wt: 399.3 g/mol
InChI Key: AUAUILSKCAZRHE-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimidine fused with a thiazine ring. The core structure is substituted at the 6-position with a 3,4-dichlorophenyl group, at the 7-position with an ethyl ester, and at the 8-position with a methyl group. The 3,4-dichlorophenyl moiety introduces strong electron-withdrawing effects, which may influence reactivity and bioactivity compared to analogs with other substituents .

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C17H16Cl2N2O3S/c1-3-24-16(23)14-9(2)20-17-21(13(22)6-7-25-17)15(14)10-4-5-11(18)12(19)8-10/h4-5,8,15H,3,6-7H2,1-2H3

InChI Key

AUAUILSKCAZRHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCS2)C

Origin of Product

United States

Preparation Methods

Cyclization via Thiourea and Bis-Electrophilic Reagents

A method adapted from fused bicyclic heterocycle synthesis involves reacting thiourea with bis(methylthio)methylene malononitrile in dimethylformamide (DMF) under reflux conditions with potassium carbonate as a base. This one-pot reaction facilitates the formation of the pyrimido-thiazine skeleton through sequential nucleophilic attacks and cyclization. The methylthio (-SCH₃) groups at positions 4 and 8 serve as leaving groups for subsequent functionalization. Typical yields for this step range from 70–85%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Three-Component Reaction with Dialkyl Acetylenedicarboxylates

An alternative route employs a one-pot, three-component reaction involving 2-amino-4H-1,3-thiazin-4-one derivatives, dialkyl acetylenedicarboxylates, and isocyanides. This method leverages the electron-deficient nature of acetylenedicarboxylates to facilitate [2+2+2] cycloaddition, forming the dihydropyrimido-thiazine dicarboxylate core. For instance, using dimethyl acetylenedicarboxylate (DMAD) in acetonitrile at 60°C yields the intermediate with 76–85% efficiency.

Functionalization at Position 8: Methyl Group Incorporation

The methyl group at position 8 is introduced via alkylation or via pre-functionalized building blocks.

Alkylation of Pyrrolidine Intermediates

A chiral pyrrolidine intermediate, tert-butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine-1-carboxylate, undergoes N-deprotection with hydrochloric acid, followed by alkylation with 1-iodopropane in acetonitrile at 40°C. This step proceeds quantitatively, with the methyl group introduced via subsequent Hofmann elimination or direct alkylation, depending on the reagent.

Methylation via Grignard Reagents

In some protocols, the methyl group is added post-cyclization using methylmagnesium bromide in tetrahydrofuran (THF). This method requires anhydrous conditions and achieves 75–80% yields, though competing side reactions may necessitate chromatographic purification.

Esterification: Ethyl Carboxylate Installation

The ethyl carboxylate moiety at position 7 is typically introduced early in the synthesis via esterification or by employing ethyl acetylenedicarboxylate as a starting material.

Ester Exchange Reactions

Methyl esters (e.g., methyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate) undergo transesterification with ethanol in the presence of sulfuric acid. This step, conducted under reflux, achieves near-quantitative conversion but requires careful pH control to prevent hydrolysis.

Direct Use of Ethyl Acetylenedicarboxylate

In three-component syntheses, ethyl acetylenedicarboxylate (EtO₂CC≡CCO₂Et) serves as both a reactant and ester source. This approach circumvents additional functionalization steps, yielding the target ester directly with 70–91% efficiency.

Optimization and Scalability Considerations

Solvent and Base Selection

  • DMF vs. Acetonitrile : DMF enhances solubility for cyclization steps, while acetonitrile improves coupling reaction rates.
  • Base Impact : Cesium carbonate outperforms potassium carbonate in coupling reactions due to superior solubility and milder conditions.

Catalytic Systems

  • Palladium Ligands : Xantphos minimizes side reactions in Suzuki couplings compared to triphenylphosphine.
  • Copper Catalysts : CuI/1,10-phenanthroline systems reduce Ullmann coupling temperatures from 120°C to 80°C.

Purification Techniques

  • Crystallization : The final compound is crystallized from isopropyl acetate/heptane mixtures, yielding >99% purity.
  • Chromatography : Silica gel chromatography with heptane/ethyl acetate gradients resolves intermediates with multiple substituents.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Thiourea Cyclization Cyclization, alkylation, coupling 70–85 95–98 Moderate
Three-Component One-pot cyclization, esterification 76–91 90–95 High
Patent Route Suzuki coupling, alkylation 85–87 98–99 Industrial

Chemical Reactions Analysis

Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of pyrimido[2,1-b][1,3]thiazines. It features a dichlorophenyl group attached to the sixth carbon of the pyrimidine ring, along with a methyl group and an ethyl carboxylate ester. This compound has garnered attention in scientific research because of its potential biological and chemical properties.

Synthesis
The synthesis of this compound likely follows a multi-step approach typical for many heterocyclic compounds. A general outline based on similar syntheses is as follows:

  • Initial Steps : The synthesis likely starts with assembling the pyrimidine ring system. This may involve reacting a substituted urea or thiourea with a suitable α,β-unsaturated ester or a related precursor.
  • Cyclization : The pyrimidine intermediate undergoes cyclization to form the pyrimido[2,1-b][1,3]thiazine core. This step may require specific catalysts or reaction conditions to ensure the correct ring closure.
  • Introduction of Substituents : The dichlorophenyl group and the methyl group are introduced through appropriate electrophilic or nucleophilic substitution reactions. These reactions are carefully controlled to ensure the substituents are placed at the desired positions on the ring.
  • Esterification : The final step involves the esterification of a carboxylic acid group to yield the ethyl carboxylate ester. This is typically achieved by reacting the acid with ethanol in the presence of an acid catalyst.

Potential Applications
While specific applications of this compound are not detailed in the provided search results, the presence of pyrimido[2,1-b][1,3]thiazine cores suggests several potential uses:

  • Medicinal Chemistry : Pyrimido[2,1-b][1,3]thiazines and related compounds have been explored for their biological activities. They may serve as building blocks in synthesizing drug candidates .
  • Anti-HIV Agents: Research has been done on developing anti-HIV agents based on HIV integrase inhibitor pharmacophores .
  • Agrochemicals : Similar compounds may be tested as potential pesticides, herbicides, or fungicides, contributing to developing new crop protection agents .
  • Material Science : The compound's unique structure might lend itself to creating new materials with specific optical, electrical, or mechanical properties .

Mechanism of Action

The mechanism of action of ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Pyrimido-Oxazine vs. Pyrimido-Thiazine

The compound 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydro-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile () shares a similar fused pyrimidine core but replaces the thiazine sulfur with an oxygen atom (oxazine). This substitution alters electronic properties:

  • Thiazine (S atom): Enhances lipophilicity and may facilitate π-stacking interactions due to sulfur’s polarizability.
  • The methylthio group at position 8 in the oxazine derivative acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or phenols), whereas the target compound’s methyl group at position 8 limits such reactivity .

Substituent Effects at the 6-Position

Phenyl Ring Substitutions

  • Ethyl 6-(4-Fluorophenyl)-8-Methyl-4-Oxo-3,4-Dihydro-2H,6H-Pyrimido[2,1-b][1,3]Thiazine-7-Carboxylate ():
    The 4-fluoro substituent is less electron-withdrawing than 3,4-dichloro, reducing the compound’s electrophilicity. Fluorine’s small size and high electronegativity may enhance metabolic stability compared to chlorine.
  • Allyl 6-(4-Methoxyphenyl)-8-Methyl-4-Oxo-3,4-Dihydro-2H,6H-Pyrimido[2,1-b][1,3]Thiazine-7-Carboxylate ():
    The 4-methoxy group is electron-donating, which could decrease reactivity in electrophilic aromatic substitution reactions. The allyl ester may offer different steric and electronic effects compared to the ethyl ester in the target compound.
Compound 6-Substituent Electronic Effect Potential Impact
Target Compound 3,4-Dichlorophenyl Strong electron-withdrawing Enhanced electrophilicity, lipophilicity
4-Fluorophenyl Analog () 4-Fluoro Moderate electron-withdrawing Improved metabolic stability
4-Methoxyphenyl Analog () 4-Methoxy Electron-donating Reduced reactivity, increased solubility

Ester Group Variations

The target compound’s ethyl ester at position 7 contrasts with the allyl ester in and the cyano group in :

  • Ethyl Ester : Offers moderate steric bulk and hydrolytic stability under physiological conditions.
  • Allyl Ester : May undergo hydrolysis or radical-mediated reactions more readily due to the unsaturated bond.

Pharmacological Implications (Inferred)

  • Antimicrobial Activity : Pyrimido-thiazines with electron-withdrawing groups (e.g., chloro, nitro) often exhibit enhanced activity against bacterial strains .
  • Enzyme Inhibition : The dichlorophenyl group may target enzymes like dihydrofolate reductase (DHFR) or kinases, similar to related heterocycles .

Biological Activity

Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrimidine-thiazine core with a dichlorophenyl substituent. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques. For instance, the reaction of pyrimidine derivatives with thiazine moieties can yield this compound through cyclization processes involving appropriate reagents and conditions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds in the pyrimidine-thiazine class. For example, compounds with related structures have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL for some derivatives, indicating moderate antibacterial efficacy .

Anticancer Properties

Research indicates that derivatives of thiazine and pyrimidine exhibit notable anticancer activities. For instance, certain triazepine and pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines. A recent study found that specific analogs demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) . This suggests that this compound may also possess similar anticancer properties.

Case Studies

  • Antibacterial Screening : A study conducted on various thiazine derivatives revealed that compounds with similar structural motifs exhibited significant antibacterial activity. The results indicated that modifications in the side chains could enhance activity against resistant strains of bacteria .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that certain pyrimidine derivatives could induce apoptosis in cancer cells. The mechanism was attributed to the disruption of cellular pathways involved in proliferation and survival .

Data Summary

Activity Target MIC/IC50 Value
AntibacterialE. coli256 µg/mL
S. aureus256 µg/mL
AnticancerMCF-7 (breast cancer)~6.2 µM
HCT-116 (colon cancer)~27.3 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this pyrimido-thiazine derivative can be approached via cyclocondensation reactions. For example, refluxing intermediates with oxalyl chloride in DMF/Et₃N (8 hours, 78–80°C) followed by recrystallization from ethanol yields crystalline products (as shown in analogous syntheses) . Systematic optimization of reaction time, solvent ratios, and catalyst loading can be achieved using Design of Experiments (DoE) principles. Fractional factorial designs help identify critical parameters (e.g., temperature, stoichiometry) while minimizing experimental runs .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated for structurally similar pyrimidine derivatives (e.g., dihedral angles between fused rings and puckering of the central pyrimidine ring) .
  • 1H/13C NMR and IR spectroscopy are critical for verifying functional groups (e.g., ester carbonyls at ~1700 cm⁻¹) and substituent positions. For example, aryl protons in the 3,4-dichlorophenyl group appear as distinct doublets in the aromatic region (δ 7.2–7.8 ppm) .

Q. How can preliminary pharmacological activity be evaluated for this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays. For instance, enzyme inhibition studies (e.g., kinase or protease assays) can be conducted using fluorescence-based or colorimetric readouts. Dose-response curves (IC₅₀ values) and selectivity indices against related enzymes provide a foundation for structure-activity relationship (SAR) analysis. Analogous compounds have shown antimicrobial and anticancer potential, suggesting similar frameworks for testing .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) enable in silico exploration of plausible intermediates and transition states. This approach reduces reliance on trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with high-throughput validation, accelerating the identification of optimal conditions (e.g., solvent polarity, catalyst selection) .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across assays?

  • Methodological Answer :

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variability.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., Bayesian hierarchical models) to account for experimental noise.
  • Mechanistic studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding interactions independently .

Q. How can stereochemical outcomes be controlled during synthesis, given the compound’s chiral centers?

  • Methodological Answer : Chirality at the C5 position (as seen in analogous pyrimidine derivatives) can be influenced by asymmetric catalysis. Chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymes (e.g., lipases) may enhance enantioselectivity. X-ray data from similar compounds reveal that steric hindrance from substituents (e.g., 3,4-dichlorophenyl) can dictate puckering conformations, guiding solvent and catalyst selection .

Q. What advanced statistical methods improve the design of multi-step synthetic protocols?

  • Methodological Answer : Response surface methodology (RSM) and Taguchi arrays optimize multi-variable processes (e.g., sequential cyclocondensation and carboxylation steps). For instance, a central composite design can model interactions between reaction time, temperature, and reagent equivalents, maximizing yield while minimizing byproducts. This is critical for scaling up without compromising purity .

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